molecular formula C12H15F3N2O4 B13548397 ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid

ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid

Cat. No.: B13548397
M. Wt: 308.25 g/mol
InChI Key: REDMMSJCNAHMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrrole ring, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid typically involves multi-step organic reactionsThe final step often involves the esterification of the carboxylate group with trifluoroacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrrole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid stands out due to its unique combination of azetidine and pyrrole rings, which confer distinct chemical and biological properties. Its trifluoroacetic acid moiety further enhances its reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H15F3N2O4

Molecular Weight

308.25 g/mol

IUPAC Name

ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H14N2O2.C2HF3O2/c1-2-14-10(13)9-8(3-4-12-9)7-5-11-6-7;3-2(4,5)1(6)7/h3-4,7,11-12H,2,5-6H2,1H3;(H,6,7)

InChI Key

REDMMSJCNAHMHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.